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Abstract

Cyclic fluoroalkylsulfonyl esters, commonly known as fluorinated sultones, have emerged as a
versatile class of compounds with significant potential in organic synthesis and medicinal
chemistry. Their unique chemical properties, imparted by the presence of the fluoroalkyl group
and the strained cyclic sulfonate structure, make them valuable intermediates and
pharmacophores. This technical guide provides a comprehensive overview of the discovery,
historical development, and key synthetic methodologies for preparing these important
molecules. Detailed experimental protocols for seminal synthetic procedures are presented,
alongside a summary of their applications, particularly in the realm of drug development and
bioimaging.

Introduction: The Emergence of a Unique
Heterocycle

Sultones, the cyclic esters of hydroxysulfonic acids, have been a subject of chemical interest
for over a century, with their synthesis first being reported in the late 19th century.[1] These
compounds are recognized as potent alkylating agents and valuable intermediates in the
synthesis of a wide array of organic molecules.[2][3] The introduction of fluorine or fluoroalkyl
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groups into the sultone framework significantly alters the molecule's electronic properties,
reactivity, and metabolic stability, making cyclic fluoroalkylsulfonyl esters a particularly attractive
scaffold for medicinal chemistry and materials science.[4][5] The strong electron-withdrawing
nature of the fluoroalkyl group enhances the electrophilicity of the sultone, influencing its
reactivity towards nucleophiles. This guide delves into the pivotal moments in the discovery and
the evolution of synthetic routes to this intriguing class of compounds.

Historical Perspective and Key Discoveries

The exploration of fluorinated sultones appears to have gained momentum in the latter half of
the 20th century, driven by the broader interest in organofluorine chemistry. A significant early
contribution to the field was the doctoral work of Javid Mohtasham in 1989, which detailed the
synthesis of fluorinated [3-sultones through the reaction of sulfur trioxide (SOs) with
fluoroolefins.[3] This research laid the groundwork for understanding the fundamental reactivity
and properties of these compounds.

Subsequent developments focused on improving the safety and scalability of these synthetic
methods. A notable advancement was the use of oleum (a solution of sulfur trioxide in sulfuric
acid) as a milder and more practical alternative to pure, monomeric SOs for the synthesis of
fluorinated B-sultones.[1] This modification made the production of these compounds more
amenable to industrial applications.[1]

More recently, the unique reactivity of fluorinated sultones has been harnessed in the
development of advanced diagnostic tools. A prime example is the use of a nitroimidazolyl-
containing sultone as a precursor for the radiosynthesis of [*®FJFLUSONIM, a highly hydrophilic
positron emission tomography (PET) tracer for imaging hypoxia in tumors.[2] This application
underscores the modern relevance of this class of compounds in cutting-edge medical
research.

Synthetic Methodologies

The synthesis of cyclic fluoroalkylsulfonyl esters can be broadly categorized into two main
approaches: the sulfonation of fluoroalkenes and the fluorination of pre-existing sultone rings.

Sulfonation of Fluoroalkenes
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This is the most established method for the preparation of fluorinated -sultones. The general
strategy involves the [2+2] cycloaddition of sulfur trioxide (SOs) or a related sulfonating agent to
a fluoroalkene.

e Using Sulfur Trioxide (SOs): This is the classical method. SOs adds across the double bond
of a fluoroolefin to yield the corresponding fluorinated (-sultone.[3] The reaction is typically
carried out in an inert solvent.

e Using Oleum: To circumvent the challenges associated with handling highly reactive
monomeric SOs, oleum has been employed as a more convenient sulfonating agent.[1] The
reaction of a fluorinated olefin with oleum under controlled temperature and pressure affords
the desired fluorinated B-sultone.[1]

Fluorination of Alkyl Sultones

An alternative approach involves the direct fluorination of a pre-formed alkyl sultone. This
method is particularly useful for introducing fluorine at specific positions on the sultone ring.

o Reaction with Sulfuryl Fluoride: A patented method describes the preparation of fluoroalkyl
sultones by reacting an alkyl sultone with sulfuryl fluoride in the presence of an initiator and
an acid-binding agent.[6] This reaction proceeds via a radical mechanism.

Radiofluorination of Sultone Precursors

For applications in PET imaging, the introduction of the fluorine-18 isotope is crucial. This is
typically achieved through nucleophilic substitution on a suitable sultone precursor.

e Nucleophilic Ring-Opening with [*8F]Fluoride: A sultone precursor, often activated with an
appropriate leaving group or containing a strained ring, is reacted with a source of
[*8F]fluoride, such as K8F/K222 complex.[2][7] The fluoride ion acts as a nucleophile,
attacking the carbon atom of the cyclic ester and leading to ring-opening and the formation of
the 18F-labeled fluorosulfonic acid derivative.[2]

Data Presentation: Synthesis of Cyclic
Fluoroalkylsulfonyl Esters
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Experimental Protocols
General Procedure for the Preparation of Fluorinated f3-
Sultones using Oleum

This protocol is adapted from the process described in US Patent 5,723,630.[1]

Materials:

e Fluorinated olefin (e.g., 2H-pentafluoropropene)

e Oleum (e.g., 20-30% fuming sulfuric acid)

¢ Reaction vessel (autoclave or suitable pressure reactor)

Procedure:

o Charge the reaction vessel with oleum.
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« Introduce the fluorinated olefin into the vessel. The reaction can be performed by bubbling
the gaseous olefin through the oleum at atmospheric pressure or by charging the reactor
with the olefin to a specific pressure.

e The reaction can be conducted at room temperature or with moderate heating (e.g., up to 50
°C). The reaction pressure can range from atmospheric to around 100 psi.

o Maintain the reaction for a period of 2 to 6 hours, with stirring.
 After the reaction is complete, vent any excess olefin.

e The resulting fluorinated B-sultone can be isolated from the reaction mixture by separation of
the organic layer, followed by distillation for purification.

Synthesis of a Sultone Precursor for Radiofluorination
([*®F]JFLUSONIM precursor)

This protocol is based on the synthesis described by G. Gracia et al.[2]
Materials:

» Butane sultone

e n-Butyl lithium (n-BuLi)

e Propargyl bromide

e 2-Azidoethyl-2'-nitroimidazole

o Copper(l) iodide (Cul)

¢ N,N-Diisopropylethylamine (DIPEA)

o Tetrahydrofuran (THF)

Dichloromethane (DCM)

Procedure:
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Step 1: Synthesis of Alkynylsultone

Dissolve butane sultone in anhydrous THF and cool to -78 °C under an inert atmosphere.

Slowly add a solution of n-BuLi in hexanes.

After stirring for 30 minutes, add propargyl bromide and allow the reaction to warm to room
temperature overnight.

Quench the reaction with water and extract the product with an organic solvent.

Purify the crude product by column chromatography to yield the alkynylsultone.
Step 2: Copper-Catalyzed Cycloaddition

e Dissolve the alkynylsultone and 2-azidoethyl-2'-nitroimidazole in a mixture of DCM and
DIPEA.

e Add Cul to the solution and stir at room temperature until the reaction is complete (monitored
by TLC).

o Filter the reaction mixture and concentrate the filtrate.

» Purify the residue by column chromatography to obtain the final sultone precursor.

Radiosynthesis of [*3F]JFLUSONIM

This protocol is a summary of the radiofluorination procedure described by G. Gracia et al.[2]
Materials:

e Sultone precursor

e [BF]Fluoride (as K'8F/K222/K2COs complex)

o Acetonitrile (anhydrous)

Procedure:
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e Prepare the anhydrous K8F/K222/K2CO3 complex by azeotropic distillation.

e Add a solution of the sultone precursor in anhydrous acetonitrile to the dried [*8F]fluoride
complex.

o Heat the reaction mixture at 110 °C for 15 minutes in a sealed reaction vessel.
 After cooling, dilute the crude reaction mixture with water.

 Purify the [*®F]JFLUSONIM using solid-phase extraction (SPE) or high-performance liquid
chromatography (HPLC).
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Caption: Overview of major synthetic strategies for cyclic fluoroalkylsulfonyl esters.

Experimental Workflow for [*®F]JFLUSONIM Synthesis
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Workflow for the Synthesis of [*8F]FLUSONIM
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Caption: Step-wise synthesis of the [*®F]FLUSONIM PET tracer.
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Applications in Drug Development and Beyond

The primary application of cyclic fluoroalkylsulfonyl esters in drug development is as versatile
intermediates. Their ability to act as sulfoalkylating agents allows for the introduction of
fluorinated sulfonic acid or sulfonate moieties into drug candidates. This can improve
pharmacokinetic properties such as solubility and membrane permeability.

The development of [*8F]FLUSONIM is a testament to the potential of these compounds in
creating novel diagnostic agents.[2] The hydrophilic nature of the resulting fluorosulfonic acid
derivative leads to rapid clearance from non-target tissues, providing high-contrast images for
the specific detection of hypoxic regions in tumors.[2]

While direct applications of cyclic fluoroalkylsulfonyl esters as therapeutic agents are less
documented, their role as bioisosteres for other functional groups is an area of active
investigation. The replacement of a carboxylic acid with a fluorinated sultone, for example,
could modulate the acidity and binding interactions of a drug molecule.

Conclusion

The field of cyclic fluoroalkylsulfonyl esters has evolved from fundamental synthetic
explorations to sophisticated applications in medical imaging. The historical development of
synthetic methods, from the use of hazardous reagents like pure SOs to more practical
approaches, has been crucial for unlocking the potential of this class of compounds. The
unique reactivity of the fluorinated sultone ring continues to offer exciting opportunities for the
development of novel chemical entities for both therapeutic and diagnostic purposes. Further
research into the biological activities of these compounds and their interactions with biological
targets is warranted to fully exploit their potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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